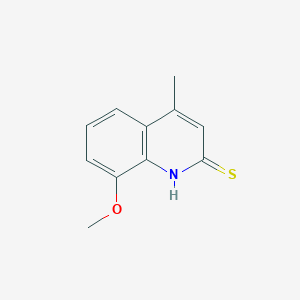
8-Methoxy-4-methyl-1,2-dihydroquinoline-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxy-4-methyl-1,2-dihydroquinoline-2-thione is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a methoxy group at the 8th position, a methyl group at the 4th position, and a thione group at the 2nd position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4-methyl-1,2-dihydroquinoline-2-thione can be achieved through several methods One common approach involves the reaction of 8-methoxyquinoline with methyl iodide in the presence of a base to introduce the methyl group at the 4th position
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
8-Methoxy-4-methyl-1,2-dihydroquinoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the thione group to a thiol or other sulfur-containing groups.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different chemical and pharmaceutical applications.
科学的研究の応用
8-Methoxy-4-methyl-1,2-dihydroquinoline-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
作用機序
The mechanism of action of 8-Methoxy-4-methyl-1,2-dihydroquinoline-2-thione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are subject to ongoing research to fully elucidate its mode of action.
類似化合物との比較
Similar Compounds
8-Methoxyquinoline: Lacks the methyl and thione groups, making it less versatile in certain applications.
4-Methylquinoline: Lacks the methoxy and thione groups, affecting its chemical reactivity and biological activity.
2-Thioquinoline: Lacks the methoxy and methyl groups, which may influence its properties and applications.
Uniqueness
8-Methoxy-4-methyl-1,2-dihydroquinoline-2-thione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
8-methoxy-4-methyl-1H-quinoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-7-6-10(14)12-11-8(7)4-3-5-9(11)13-2/h3-6H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHJFBZDBORCGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)NC2=C1C=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
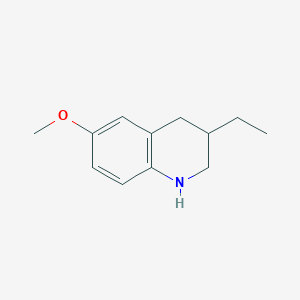
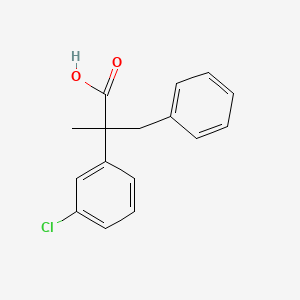
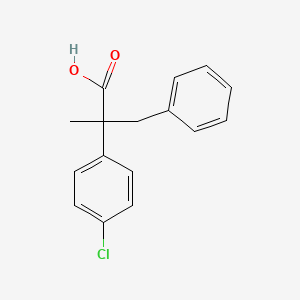
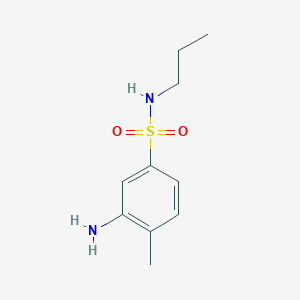
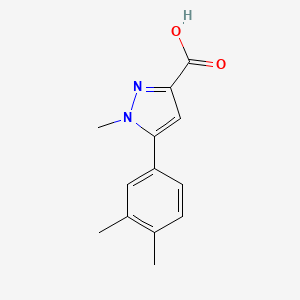
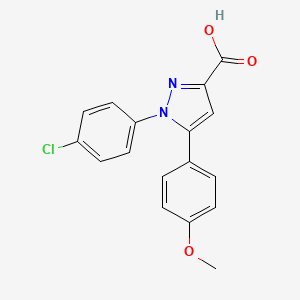
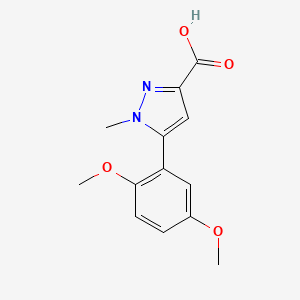
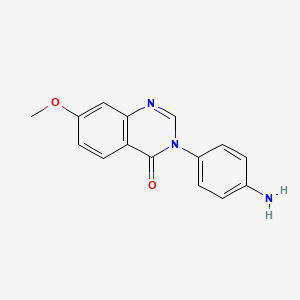
![2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid](/img/structure/B7792784.png)
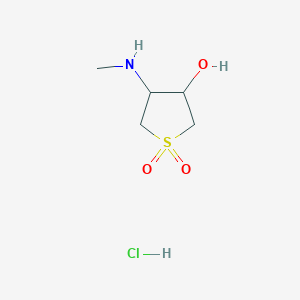
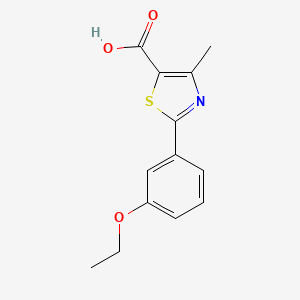
![2-[2-[4-[(2-Propan-2-ylphenoxy)methyl]phenyl]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7792800.png)
![3-[(3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid](/img/structure/B7792809.png)
![2-[(E)-2-[(2-methoxyphenyl)methylidene]hydrazin-1-yl]benzoicacid](/img/structure/B7792816.png)
